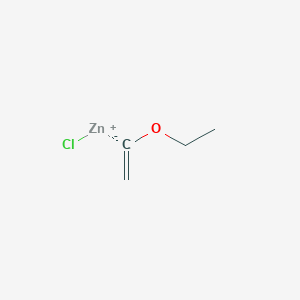

1-Ethoxyvinylzinc chloride

Description

1-Ethoxyvinylzinc chloride is an organozinc compound featuring an ethoxy group (-OCH₂CH₃) and a vinyl group (C=CH₂) bonded to a zinc center. Such organozinc reagents are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions. However, the provided evidence lacks direct physicochemical or structural data on this specific compound, necessitating inferences from analogous zinc-containing and vinyl/chloride-functionalized compounds.

Properties

IUPAC Name |

chlorozinc(1+);ethenoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O.ClH.Zn/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNXMOYLMXFXDW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[C-]=C.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Ethoxyvinylzinc chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl vinyl ether with zinc chloride in the presence of a suitable solvent like THF. The reaction conditions typically require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

1-Ethoxyvinylzinc chloride reacts with aldehydes and ketones to form β-ethoxy allylic alcohols. The reaction proceeds via a Zimmerman-Traxler transition state, with the zinc reagent attacking the carbonyl carbon:

The stereochemical outcome depends on the aldehyde’s substituents and the use of chiral ligands like (–)-MIB, which induce enantioselectivity up to 96% ee .

Elimination Reactions to Form Enals

Under acidic conditions, this compound undergoes elimination to generate α,β-unsaturated aldehydes (enals). For example:

-

Protocol : Quench the zinc reagent with 2 M HCl at 0°C, followed by stirring for 10 min .

-

Mechanism : Protonation of the ethoxy group triggers β-hydride elimination, releasing ethylene and forming the enal.

| Starting Material | Product | Yield (%) | Purity | Source |

|---|---|---|---|---|

| Benzaldehyde | Cinnamaldehyde | 92 | >95% | |

| Pivaldehyde | 3-Methylpent-2-enal | 78 | 90% |

Cross-Coupling Reactions

This compound participates in Negishi-type cross-couplings with aryl/alkenyl halides. The reaction is catalyzed by Pd(PPh₃)₄ or NiCl₂(dppe):

| Electrophile | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄ (5 mol%) | 4-Methylstyrene derivative | 88 | |

| 1-Bromonaphthalene | NiCl₂(dppe) (3 mol%) | Naphthylvinyl ether | 72 |

Key advantages include tolerance for esters, ketones, and nitriles .

Thermal and Oxidative Stability

Scientific Research Applications

1-Ethoxyvinylzinc chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-Ethoxyvinylzinc chloride involves the formation of reactive intermediates that can participate in various chemical transformations. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on reaction intermediates. This property makes it a valuable reagent in organic synthesis, enabling the formation of complex molecular structures .

Comparison with Similar Compounds

Comparative Data Table

*Note: Data for this compound inferred from organozinc chemistry due to absence of direct evidence.

Research Findings and Limitations

- Spectral Gaps: While ZnCl₂’s FT-IR and PXRD profiles are well-documented, organozinc compounds require advanced techniques like NMR (¹³C, ⁶⁷Zn) for structural elucidation, which are absent in the evidence.

- Thermal Behavior: Organozinc reagents decompose at lower temperatures than ZnCl₂, aligning with their use in low-temperature syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.